molecular formula C7H13N3O B14003013 N-Cyano-1-ethoxy-N-propan-2-YL-methanimidamide CAS No. 6938-25-6

N-Cyano-1-ethoxy-N-propan-2-YL-methanimidamide

Cat. No.: B14003013
CAS No.: 6938-25-6
M. Wt: 155.20 g/mol
InChI Key: KWNIZJNUWSXNQJ-UHFFFAOYSA-N
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Description

N-Cyano-1-ethoxy-N-propan-2-yl-methanimidamide: is a chemical compound with the molecular formula C7H13N3O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its cyano group, ethoxy group, and methanimidamide structure, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-1-ethoxy-N-propan-2-yl-methanimidamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process can be carried out using different reaction conditions, such as:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-Cyano-1-ethoxy-N-propan-2-yl-methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-Cyano-1-ethoxy-N-propan-2-yl-methanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Cyano-1-ethoxy-N-propan-2-yl-methanimidamide involves its interaction with molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical reagent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

CAS No.

6938-25-6

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

ethyl N-cyano-N'-propan-2-ylcarbamimidate

InChI

InChI=1S/C7H13N3O/c1-4-11-7(9-5-8)10-6(2)3/h6H,4H2,1-3H3,(H,9,10)

InChI Key

KWNIZJNUWSXNQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(C)C)NC#N

Origin of Product

United States

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